4-(3-Chlorophenyl)-4-oxobutanoic acid

Descripción

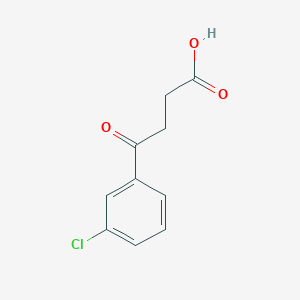

Structure

3D Structure

Propiedades

IUPAC Name |

4-(3-chlorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPFBMZLGJGHGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374043 | |

| Record name | 4-(3-Chlorophenyl)-4-oxobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62903-14-4 | |

| Record name | 3-Chloro-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62903-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Chlorophenyl)-4-oxobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Chlorophenyl 4 Oxobutanoic Acid and Analogues

Classical Synthetic Approaches

Traditional methods for synthesizing 4-oxobutanoic acid derivatives have long relied on established, powerful reactions that form the bedrock of organic synthesis. These approaches, while effective, often involve stoichiometric reagents and conventional heating.

The Friedel-Crafts acylation is a cornerstone electrophilic aromatic substitution reaction for creating aryl ketones. organic-chemistry.orgmasterorganicchemistry.com The synthesis of 4-aryl-4-oxobutanoic acids is classically achieved through the reaction of an aromatic compound with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). byjus.comwikipedia.org

The mechanism proceeds in several steps. byjus.comvedantu.com First, the Lewis acid catalyst activates the succinic anhydride, leading to the formation of a highly electrophilic acylium ion. masterorganicchemistry.comstackexchange.com This acylium ion then undergoes an electrophilic attack on the aromatic ring, temporarily disrupting its aromaticity to form a cyclohexadienyl cation intermediate. masterorganicchemistry.combyjus.com Aromaticity is restored through deprotonation, yielding the final ketone product. byjus.comstackexchange.com The reaction with a substituted benzene (B151609), such as chlorobenzene (B131634), is directed by the substituent. The chloro group is ortho-, para-directing, meaning that the acylation of chlorobenzene with succinic anhydride would typically yield a mixture of 4-(2-chlorophenyl)-4-oxobutanoic acid and 4-(4-chlorophenyl)-4-oxobutanoic acid, with the para isomer being the major product. youtube.comyoutube.com

A well-documented analogue, 4-(4-methylphenyl)-4-oxobutanoic acid, is prepared via the Friedel-Crafts acylation of toluene (B28343) with succinic anhydride. wikipedia.org

Table 1: Representative Conditions for Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Outcome |

| Toluene | Succinic anhydride | Aluminum chloride | Not specified | 4-(4-Methylphenyl)-4-oxobutanoic acid |

| Biphenyl | Succinic anhydride | Aluminum chloride | Chlorobenzene | 4-(4-Biphenylyl)-4-oxobutanoic acid |

| Benzene | Acyl Halide | Aluminum chloride | Nitrobenzene | Aryl Ketone |

This table summarizes typical reagents and products in Friedel-Crafts acylation reactions to produce 4-aryl-4-oxobutanoic acids and related ketones. wikipedia.orggoogle.comcolab.ws

Condensation reactions, where two molecules combine with the loss of a small molecule like water, provide an alternative route to the 4-oxobutanoic acid skeleton. ck12.orglibretexts.org The aldol (B89426) condensation, for instance, can be employed to construct the carbon backbone of these molecules. A notable example is the reaction between methyl ketone derivatives and glyoxylic acid to produce 4-oxo-2-butenoic acids, which are unsaturated precursors to the target compounds. nih.gov

These reactions are often catalyzed by an acid or a base. nih.gov In the case of forming 4-oxo-2-butenoic acids, the reaction can be promoted by either tosic acid for aromatic ketones or a combination of pyrrolidine (B122466) and acetic acid for aliphatic substrates. nih.gov Furthermore, multi-component condensation reactions involving 4-oxobutanoic acid derivatives can lead to the formation of complex heterocyclic systems in a single step. researchgate.net

Table 2: Example of Condensation Reaction for 4-Oxobutanoic Acid Analogues

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| Methyl Ketone | Glyoxylic Acid | Tosic Acid | 4-Oxo-2-butenoic acid |

| 1,3-Dicarbonyls | Phenylglyoxal | Amine | Substituted Pyrrole |

This table illustrates the versatility of condensation reactions in synthesizing the 4-oxobutanoic acid framework and its derivatives. nih.govresearchgate.net

4-(3-Chlorophenyl)-4-oxobutanoic acid and its analogues are highly valuable as key synthetic intermediates rather than just final products. Their bifunctional nature, containing both a ketone and a carboxylic acid, allows for a wide range of subsequent transformations.

For example, 4-aryl-4-oxobutanoic acids serve as precursors for various heterocyclic compounds. Reaction with hydrazines can yield pyridazinone derivatives. mdpi.com In another synthetic route, microwave-mediated three-component condensation of 4-aryl-4-oxobutanoates with ammonium (B1175870) formate (B1220265) can produce 3-methylidene-5-phenyl-2,3-dihydropyrrolidones. ias.ac.in These transformations highlight the utility of the 4-oxobutanoic acid scaffold in building diverse molecular architectures, which are often explored for potential biological activity.

Green Chemistry Approaches in this compound Synthesis

In response to the environmental impact of classical chemical processes, green chemistry principles have been applied to the synthesis of 4-oxobutanoic acid derivatives. These methods prioritize efficiency, the use of less hazardous materials, and the reduction of waste.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.org This technology has been successfully applied to the synthesis of 4-oxobutanoic acid derivatives.

For example, the condensation of 4-aryl-4-oxobutanoates with ammonium formate to form pyrrolidones is accomplished in just two minutes under microwave irradiation at 370 W, a significant improvement over traditional methods. ias.ac.in Similarly, the aldol condensation of methyl ketones with glyoxylic acid to form 4-oxo-2-butenoic acids is effectively promoted by microwave heating. nih.gov The synthesis of other heterocyclic systems, such as 2-aryl-2-oxazolines from amido alcohols, is also efficiently achieved using microwave-assisted protocols, often in very good yields and with short reaction times. organic-chemistry.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method Time | Microwave Method Time | Yield Improvement |

| Pyrrolidone Synthesis from 4-Oxobutanoate | Hours | 2 minutes | Significant |

| 4-Arylaminocoumarin Synthesis | Hours (reflux) | 20-35 seconds | Often higher |

| Aldol Condensation for 4-Oxo-2-butenoic acid | Not specified | ~10-30 minutes | Good to excellent |

This table demonstrates the dramatic reduction in reaction time achieved by using microwave irradiation for the synthesis of 4-oxobutanoic acid derivatives and related compounds. nih.govias.ac.inresearchgate.net

A key goal of green chemistry is to minimize or eliminate the use of toxic and volatile organic solvents. researchgate.net Many microwave-assisted reactions can be performed under solvent-free conditions, further enhancing their environmental credentials. researchgate.net

Alternative approaches to the classical Friedel-Crafts acylation have been developed to be more environmentally benign. One such method involves a zinc-mediated Friedel-Crafts acylation performed under solvent-free conditions with microwave irradiation. organic-chemistry.org Another green strategy is to carry out reactions on a solid surface, such as using zinc oxide as a recyclable catalyst for the acylation of aromatic ethers. organic-chemistry.org These methods not only reduce solvent waste but also can simplify the purification process, making them attractive alternatives to traditional protocols.

Catalytic Methodologies for Enhanced Synthesis Efficiency

The synthesis of γ-keto acids and their derivatives, including this compound, has traditionally been approached through methods like the Friedel-Crafts acylation of an aromatic compound with succinic anhydride. However, modern synthetic chemistry has increasingly turned to catalytic methodologies to improve efficiency, reduce waste, and simplify reaction conditions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent a versatile strategy for the formation of the aryl-ketone bond central to the structure of these compounds. mdpi.commdpi.com This approach typically involves the coupling of an aryl boronic acid with an appropriate acyl chloride or related derivative. The efficiency of these reactions is highly dependent on the choice of catalyst, ligands, base, and solvent system. For instance, the use of Pd(PPh₃)₄ with a base like K₃PO₄ in a solvent such as 1,4-dioxane (B91453) has been shown to be effective in the arylation of heterocyclic compounds, a principle that can be extended to the synthesis of aryl ketones. mdpi.com The optimization of these conditions is crucial, as electron-withdrawing groups on the aryl boronic acid can sometimes lead to lower yields. mdpi.com

Another catalytic approach involves the carbonylation of aryl halides. google.com This method can prepare aryl acetic acids from aryl halogen methyl compounds using metal carbonyl catalysts like those of cobalt or iron under atmospheric or slightly elevated pressures of carbon monoxide. google.com While this produces an aryl acetic acid rather than a γ-keto acid directly, it demonstrates a powerful catalytic C-C bond-forming reaction that can be adapted for more complex structures.

The table below summarizes representative catalytic systems used in the synthesis of related aryl carboxylic acid and ketone derivatives, highlighting the diversity of approaches available to enhance synthetic efficiency.

Table 1: Catalytic Systems for Synthesis of Aryl Ketone and Carboxylic Acid Derivatives

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Pd(PPh₃)₄ / K₃PO₄ | Aryl boronic acid + 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylated pyrimidine | Good yields achieved with electron-rich boronic acids in 1,4-dioxane. mdpi.com |

| Pd(dppf)Cl₂ / Na₂CO₃ | Bromine-substituted quinazoline (B50416) + boronic acid pinacol (B44631) ester | Quinazolinylphenyl-1,3,4-oxadiazole | Effective for Suzuki cross-coupling in a toluene-H₂O two-phase system. nih.gov |

| Cobalt or Iron Carbonyl | Aryl halogen methyl compound + CO | Aryl acetic acid | Operates at atmospheric pressure, avoiding the need for high-pressure equipment. google.com |

Considerations for Enantioselective and Stereoselective Synthesis of this compound Analogues

For analogues of this compound that contain additional stereocenters, or for the production of chiral γ-hydroxy acids derived from them, enantioselective and stereoselective synthesis is a critical consideration. The development of chiral catalysts has enabled the asymmetric synthesis of γ-keto acids and their derivatives with high levels of stereocontrol.

A prominent strategy is the asymmetric hydrogenation of the ketone functionality within the γ-keto acid molecule. This reaction, when performed with a suitable chiral catalyst, can produce one enantiomer of the corresponding γ-hydroxy acid in excess. For example, a highly efficient asymmetric hydrogenation of various γ-keto acids has been developed using a Nickel-(R,R)-QuinoxP* complex as the catalyst. acs.org This method yields chiral γ-hydroxy acid derivatives with excellent enantioselectivities (up to 99.9% ee), which can then be cyclized to form chiral γ-lactones. acs.org

Dynamic kinetic resolution (DKR) via asymmetric transfer hydrogenation (ATH) is another powerful technique. nih.gov This method is particularly useful for substrates that have a pre-existing, but configurationally labile, stereocenter. In the context of γ-keto esters, DKR-ATH can establish two stereocenters simultaneously. The use of (arene)RuCl(monosulfonamide) complexes as catalysts has proven effective for the reduction of β-aryl-α-keto esters, yielding trisubstituted γ-butyrolactones with high chemo-, diastereo-, and enantiocontrol. nih.gov

The choice of chiral catalyst is paramount. Chiral Brønsted acids, such as SPINOL-derived chiral phosphoric acid, have been successfully employed in the enantioselective desymmetrization of 3-substituted oxetanes to create chiral 1,4-benzoxazepines, demonstrating the power of metal-free catalysis in achieving high enantioselectivity. nih.gov Similarly, Rhodium-catalyzed cycloaddition reactions have been used to construct complex tricyclic systems with high stereoselectivity, which is a key step in the formal synthesis of natural products like (−)-englerin A. nih.gov

Key considerations for achieving high stereoselectivity include:

Catalyst Structure: The ligand framework of the metal catalyst or the structure of the chiral organic acid dictates the stereochemical outcome.

Substrate Compatibility: The substrate must be compatible with the chosen catalytic system. Electron-donating or withdrawing groups on the aromatic ring can influence catalytic activity and selectivity.

Reaction Conditions: Temperature, pressure, solvent, and the presence of additives can all have a significant impact on both the yield and the enantiomeric or diastereomeric excess of the product.

The development of these stereoselective methods is crucial for accessing specific stereoisomers of biologically active molecules, where often only one isomer possesses the desired activity.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 3 Chlorophenyl 4 Oxobutanoic Acid

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) for Molecular Structure

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the molecular structure of 4-(3-Chlorophenyl)-4-oxobutanoic acid. By analyzing the vibrational modes of the molecule, these techniques provide a unique spectroscopic fingerprint.

The FT-IR and FT-Raman spectra are expected to display characteristic bands corresponding to the distinct functional moieties within the molecule: the carboxylic acid, the ketone, and the substituted aromatic ring. The analysis of these spectra is often supported by density functional theory (DFT) calculations, which can compute vibrational wavenumbers and help in the precise assignment of experimental bands. nih.govnih.gov

Expected Vibrational Assignments:

Carboxylic Acid Group: A very broad O-H stretching band is anticipated in the FT-IR spectrum, typically in the range of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form common in carboxylic acids. jyoungpharm.org The C=O stretching vibration of the carboxylic acid would appear as a strong band, generally around 1700-1720 cm⁻¹. The C-O stretching and O-H bending modes are expected in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions, respectively. jyoungpharm.org

Ketone Group: The aryl ketone C=O stretching vibration is expected to produce a strong absorption band in the FT-IR spectrum, typically between 1680 and 1700 cm⁻¹.

Aromatic Ring: The C-H stretching vibrations of the benzene (B151609) ring are expected above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the aromatic ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region. researchgate.net The substitution pattern on the benzene ring (meta-disubstituted) influences the pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ region. A band around 800 cm⁻¹ can indicate meta-disubstitution. jyoungpharm.org

Aliphatic Chain: The CH₂ groups in the butanoic acid chain will exhibit symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ region.

C-Cl Bond: The C-Cl stretching vibration is expected to be observed in the FT-Raman spectrum, typically in the range of 800-600 cm⁻¹.

The complementary nature of FT-IR and FT-Raman spectroscopy is crucial; vibrations that are weak in IR may be strong in Raman and vice-versa, allowing for a more complete vibrational analysis.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid (Dimer) | 3300 - 2500 | Strong, Broad (IR) |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | -CH₂- | 2950 - 2850 | Medium |

| C=O Stretch | Carboxylic Acid | 1720 - 1700 | Strong (IR) |

| C=O Stretch | Aryl Ketone | 1700 - 1680 | Strong (IR) |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |

| C-O Stretch / O-H Bend | Carboxylic Acid | 1300 - 1200 | Medium |

| C-Cl Stretch | Chlorophenyl | 800 - 600 | Strong (Raman) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the aliphatic methylene (B1212753) protons, and the carboxylic acid proton.

Aromatic Protons: The four protons on the 3-chlorophenyl ring will appear as a complex multiplet in the downfield region, typically between 7.4 and 8.0 ppm. The electron-withdrawing effects of the chlorine atom and the carbonyl group deshield these protons.

Aliphatic Protons: The butanoic acid chain contains two methylene groups (-CH₂-CH₂-). These will appear as two distinct triplets due to coupling with each other. The methylene group adjacent to the ketone (C3) is expected around 3.2-3.3 ppm, while the methylene group adjacent to the carboxylic acid (C2) is expected at a slightly lower field, around 2.8-2.9 ppm.

Carboxylic Acid Proton: The acidic proton of the -COOH group will typically appear as a broad singlet at a very downfield chemical shift, often above 10-12 ppm, and its position can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule.

Carbonyl Carbons: Two signals are expected in the highly deshielded region. The ketone carbonyl carbon (C4) is predicted to be around 196-198 ppm, while the carboxylic acid carbonyl carbon (C1) is expected around 178-180 ppm.

Aromatic Carbons: The six carbons of the chlorophenyl ring will give rise to six distinct signals in the aromatic region (approximately 128-138 ppm). The carbon atom directly bonded to the chlorine (C3') will be identifiable, as will the carbon bonded to the carbonyl group (C1').

Aliphatic Carbons: The two methylene carbons of the butanoic acid chain (C2 and C3) will appear in the upfield region, typically between 28 and 35 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | >10.0 | Broad Singlet | 1H |

| Aromatic-H | 7.4 - 8.0 | Multiplet | 4H |

| -C(=O)-CH₂- | 3.2 - 3.3 | Triplet | 2H |

| -CH₂-COOH | 2.8 - 2.9 | Triplet | 2H |

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ketone C=O | 196 - 198 |

| Carboxylic Acid C=O | 178 - 180 |

| Aromatic C-Cl | ~135 |

| Aromatic C-C=O | ~137 |

| Aromatic C-H | 128 - 134 |

| -C(=O)-CH₂- | ~33 |

| -CH₂-COOH | ~28 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. rigaku.com

Single Crystal X-ray Diffraction Studies of 4-Oxobutanoic Acid Compounds

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique bombards the crystal with X-rays and analyzes the resulting diffraction pattern to build a detailed model of the atomic structure. oist.jp The analysis provides precise data on bond lengths, bond angles, and torsional angles. oist.jp

Powder X-ray Diffraction Analysis in Structural Confirmation

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline samples. While it does not provide the atomic-level detail of single-crystal analysis, PXRD is invaluable for confirming the phase identity and purity of a synthesized batch of material. nih.gov The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), is a characteristic fingerprint of a specific crystalline solid. It can be compared to a pattern calculated from single-crystal data to confirm that the bulk material has the same structure. PXRD is also crucial for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula for this compound is C₁₀H₉ClO₃, with a monoisotopic mass of 212.02402 Da. uni.lu

Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion ([M]⁺˙). This ion is often unstable and undergoes fragmentation through various pathways, which are characteristic of the functional groups present.

Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and carboxylic acids. libretexts.org This can lead to the formation of the 3-chlorobenzoyl cation ([C₇H₄ClO]⁺) at m/z 139/141 (due to ³⁵Cl and ³⁷Cl isotopes). This is expected to be a prominent peak.

Loss of Small Molecules: The molecular ion can lose small, stable neutral molecules. For the carboxylic acid moiety, characteristic losses include the hydroxyl radical (·OH, loss of 17 amu) and the carboxyl group (·COOH, loss of 45 amu). libretexts.org

McLafferty Rearrangement: A characteristic rearrangement for ketones and acids with a sufficiently long alkyl chain involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage. This would result in the loss of a neutral alkene molecule.

Predicted collision cross-section (CCS) values, which relate to the ion's shape, can also be calculated for different adducts (e.g., [M+H]⁺, [M+Na]⁺) to aid in identification. uni.lu

| m/z (for ³⁵Cl) | Fragment Ion | Origin |

|---|---|---|

| 212 | [C₁₀H₉ClO₃]⁺˙ | Molecular Ion |

| 195 | [C₁₀H₈ClO₂]⁺ | Loss of ·OH |

| 167 | [C₉H₆ClO]⁺ | Loss of ·COOH |

| 139 | [C₇H₄ClO]⁺ | Alpha-cleavage (3-chlorobenzoyl cation) |

| 111 | [C₆H₄Cl]⁺ | Loss of CO from m/z 139 |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Systems

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from the ground state to higher energy orbitals. researchgate.net This technique is particularly useful for analyzing compounds containing chromophores, which are light-absorbing functional groups.

The structure of this compound contains two primary chromophores: the carboxylic acid group and, more significantly, the 3-chlorobenzoyl group.

π → π Transitions:* The aromatic ring and the carbonyl group are part of a conjugated system. This allows for high-intensity π → π* transitions, which are expected to result in strong absorption bands. For similar aromatic ketones, these transitions typically occur at wavelengths below 280 nm. science-softcon.de

n → π Transitions:* The lone pair electrons on the oxygen atoms of the carbonyl groups can be excited to an anti-bonding π* orbital. These n → π* transitions are lower in energy (occur at longer wavelengths) and are significantly weaker in intensity than π → π* transitions. For the ketone group, this transition is expected to appear as a weak band at a wavelength above 300 nm. science-softcon.de

Computational Chemistry and Theoretical Investigations of 4 3 Chlorophenyl 4 Oxobutanoic Acid

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic and structural properties of molecules. nih.govnih.gov For derivatives of oxobutanoic acid, DFT calculations, often using the B3LYP functional with various basis sets, have been employed to predict a range of molecular characteristics. researchgate.netnih.gov

The first step in computational analysis is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule. researchgate.netscispace.com For molecules with flexible chains like 4-(3-chlorophenyl)-4-oxobutanoic acid, conformational analysis is performed to identify the lowest energy conformer. This involves calculating the energy for various rotational arrangements (dihedral angles) within the molecule. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, obtained from these calculations are generally found to be in good agreement with experimental data from techniques like X-ray diffraction. nih.govnih.gov

Table 1: Selected Optimized Geometrical Parameters for an Oxobutanoic Acid Derivative (Example) Note: This table is illustrative. Actual values for this compound would require specific DFT calculations.

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

| Bond Length | C=O (carbonyl) | 1.215 Å |

| C-O (acid) | 1.350 Å | |

| O-H (acid) | 0.970 Å | |

| C-Cl | 1.750 Å | |

| Bond Angle | O=C-C | 121.5° |

| C-C-C | 112.0° | |

| Dihedral Angle | C-C-C-C | 178.5° |

DFT calculations are widely used to compute the vibrational frequencies of molecules. researchgate.netuit.nospectroscopyonline.com These theoretical frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, can be correlated with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. researchgate.netamericanpharmaceuticalreview.comscispace.com This correlation allows for a detailed assignment of the observed vibrational bands to specific modes of molecular motion, such as stretching, bending, and torsional vibrations. nih.govmdpi.com For instance, in related oxobutanoic acid derivatives, the characteristic stretching frequency of the N-H bond is often observed to be red-shifted in the experimental IR spectrum compared to the calculated value, indicating a weakening of the bond. nih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for an Oxobutanoic Acid Derivative (Example) Note: This table is illustrative and represents typical assignments.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |

| O-H stretch | 3450 | 3580 | Carboxylic acid O-H stretching |

| C-H stretch (aromatic) | 3080 | 3100 | Phenyl ring C-H stretching |

| C=O stretch (carbonyl) | 1710 | 1745 | Ketone C=O stretching |

| C=O stretch (acid) | 1685 | 1715 | Carboxylic acid C=O stretching |

| C-Cl stretch | 780 | 795 | C-Cl stretching |

The electronic properties of a molecule are key to understanding its reactivity and stability. nih.govmaterialsciencejournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. semanticscholar.org A smaller gap suggests that the molecule is more reactive.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dewisc.eduuni-rostock.de It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer. researchgate.netacadpubl.eu For similar molecules, NBO analysis has been used to confirm the stability arising from these electronic interactions, quantifying the stabilization energy (E(2)) associated with donor-acceptor orbital interactions. nih.govijnc.ir

Table 3: Key Electronic Properties from DFT Calculations (Illustrative)

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netchemrxiv.orgdntb.gov.ua The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface. Typically, red regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-deficient areas) and are prone to nucleophilic attack. scispace.com Green areas represent neutral potential. For molecules like this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carbonyl and carboxyl groups, making them sites for electrophilic interaction. nih.gov

Computational methods can predict the non-linear optical (NLO) properties of molecules, which are important for applications in optoelectronics and photonics. mdpi.comfrontiersin.org Key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are calculated using DFT. researchgate.netjmcs.org.mxnih.gov Molecules with significant intramolecular charge transfer, often found in systems with donor and acceptor groups, tend to exhibit higher NLO activity. For related oxobutanoic acid derivatives, these properties have been computed to assess their potential as NLO materials. nih.govresearchgate.net

Table 4: Calculated NLO Properties (Illustrative)

| Property | Calculated Value |

| Dipole Moment (μ) | 3.5 Debye |

| Mean Polarizability (α) | 25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 1.2 x 10⁻³⁰ esu |

Studies of Intermolecular Interactions and Crystal Packing

Understanding how molecules interact with each other in the solid state is crucial for predicting crystal structure and properties. researchgate.net In the crystal lattice of this compound, intermolecular interactions such as hydrogen bonding are expected to play a significant role. The carboxylic acid group, in particular, is a strong hydrogen bond donor and acceptor, often leading to the formation of dimers or extended chains. mdpi.comresearchgate.net

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify the various intermolecular interactions that stabilize a crystal lattice. This technique maps the electron distribution of a molecule within a crystal, allowing for the partitioning of crystal space into regions where each molecule exerts its influence.

For a molecule such as this compound, one would expect significant contributions from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H), oxygen-hydrogen (O···H), and chlorine-hydrogen (Cl···H) contacts. The presence of the chlorine atom and the carboxylic acid group introduces polarity and the potential for specific, directional interactions.

To illustrate the typical data obtained from such an analysis, the table below shows the percentage contributions of the most significant intermolecular contacts for the structurally related compound, Quinolin-8-yl 4-chlorobenzoate.

Table 1: Illustrative Hirshfeld Surface Analysis Data for an Analogous Compound

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 30.0 - 40.0 |

| C···H / H···C | 20.0 - 30.0 |

| O···H / H···O | 5.0 - 15.0 |

| Cl···H / H···Cl | 5.0 - 15.0 |

| C···C | 3.0 - 8.0 |

| N···H / H···N | 1.0 - 5.0 |

Note: Data is representative for a molecule containing similar functional groups and is for illustrative purposes only.

These percentages quantify the nature of the forces holding the molecules together in the solid state, providing a detailed picture of the crystal's supramolecular architecture.

Analysis of Hydrogen Bonding Networks and Their Role in Supramolecular Assembly

Hydrogen bonds are highly directional, non-covalent interactions that play a crucial role in determining the structure and properties of molecular solids. In this compound, the carboxylic acid group is a primary site for strong hydrogen bonding.

Typically, carboxylic acids form robust dimeric structures through O-H···O hydrogen bonds, creating what is known as an R22(8) ring motif. This is a common and highly stable arrangement that significantly influences the melting point, solubility, and crystal packing of the compound.

Van der Waals and Other Weak Interactions

Van der Waals forces: These are ubiquitous, non-directional forces arising from temporary fluctuations in electron density. For a molecule with an aromatic ring like this compound, these dispersion forces are significant.

π-π Stacking: The phenyl ring can interact with neighboring phenyl rings through π-π stacking. The geometry of this stacking (e.g., face-to-face or offset) depends on the electronic nature of the ring and the steric influence of its substituents.

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with a nucleophilic atom (like the carbonyl oxygen) on an adjacent molecule. This type of directional interaction, denoted as C-Cl···O, can further influence the supramolecular assembly.

The cumulative effect of these weaker interactions, though individually small, provides a significant contribution to the lattice energy and the dense packing of molecules in the crystal.

Quantum-Chemical Descriptors and Chemical Reactivity Indices

Quantum-chemical calculations, often employing Density Functional Theory (DFT), are used to determine a range of molecular properties, known as chemical descriptors. These descriptors provide quantitative measures of a molecule's electronic structure and can be used to predict its chemical reactivity.

Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from the system. It is related to the electronegativity of the molecule.

Global Hardness (η) and Softness (S): Hardness is a measure of the resistance to change in electron distribution. "Hard" molecules have a large HOMO-LUMO gap, while "soft" molecules have a small gap. Softness is the reciprocal of hardness.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character.

These indices are invaluable for understanding reaction mechanisms and predicting how a molecule will behave in a chemical reaction. For instance, a low LUMO energy would suggest that this compound might be susceptible to nucleophilic attack at specific sites.

The following table provides illustrative values of these quantum-chemical descriptors for a representative organic molecule, calculated using DFT methods.

Table 2: Illustrative Quantum-Chemical Descriptors

| Descriptor | Symbol | Typical Value (eV) | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.0 to -7.5 | Electron-donating ability |

| LUMO Energy | ELUMO | -1.0 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 4.0 to 6.0 | Chemical stability, reactivity |

| Chemical Potential | μ | -3.5 to -5.0 | Electron escaping tendency |

| Global Hardness | η | 2.0 to 3.0 | Resistance to charge transfer |

| Electrophilicity Index | ω | 1.5 to 3.5 | Electrophilic character |

Note: Values are representative and are for illustrative purposes only. They are highly dependent on the specific molecule and the level of theory used for calculation.

By analyzing these descriptors, a detailed profile of the chemical reactivity of this compound can be constructed, guiding its potential applications in synthesis and materials science.

Chemical Transformations and Derivatization Strategies for 4 3 Chlorophenyl 4 Oxobutanoic Acid

Reactions Involving the Carboxylic Acid Moiety of 4-(3-Chlorophenyl)-4-oxobutanoic Acid

The carboxylic acid group is a primary site for modification, readily undergoing reactions such as esterification and amidation to produce a variety of derivatives.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. For instance, the reaction with methanol or ethanol would yield methyl 4-(3-chlorophenyl)-4-oxobutanoate or ethyl 4-(3-chlorophenyl)-4-oxobutanoate, respectively. While specific literature on the esterification of the 3-chloro isomer is not abundant, the synthesis of the related methyl 4-(4-chlorophenyl)-4-oxobutanoate is well-documented and serves as a key intermediate in the synthesis of various bioactive molecules, including anti-inflammatory agents and agrochemicals. chemimpex.com Another method involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), which facilitates ester formation under milder conditions. orgsyn.org

Amidation: The carboxylic acid can be converted to primary, secondary, or tertiary amides by reaction with ammonia (B1221849) or the corresponding primary or secondary amines. This transformation typically requires the activation of the carboxylic acid, which can be achieved by converting it into a more reactive species like an acyl chloride or by using coupling reagents. Common coupling agents for amide bond formation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). nih.gov These reagents facilitate the formation of an active ester intermediate that readily reacts with an amine to form the amide bond. For example, the reaction of this compound with various primary amines can lead to a library of N-substituted amides. The use of EDC and DMAP with a catalytic amount of HOBt has been shown to be an efficient protocol for the synthesis of amide derivatives from electron-deficient amines and functionalized carboxylic acids. nih.gov

| Reaction | Reagents and Conditions | Product |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H2SO4) | Alkyl 4-(3-chlorophenyl)-4-oxobutanoate |

| Amidation | Amine (e.g., Primary or Secondary Amine), Coupling Agent (e.g., EDC/HOBt or HATU) | N-substituted 4-(3-chlorophenyl)-4-oxobutanamide |

Reactions at the Ketone Functionality of this compound

The ketone group offers another avenue for structural modification, primarily through reduction and reactions at the adjacent α-carbon.

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol, yielding 4-(3-chlorophenyl)-4-hydroxybutanoic acid. Common reducing agents for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reagent that selectively reduces ketones and aldehydes, while the carboxylic acid moiety remains intact. Complete reduction of both the ketone and the carboxylic acid can be achieved with a stronger reducing agent like LiAlH4.

Reactions at the α-Carbon: The carbon atom adjacent to the ketone (the α-carbon) is activated and can undergo various reactions. One notable reaction is α-halogenation, which can be achieved using reagents like bromine in the presence of an acid catalyst or phosphorus tribromide (PBr3), following the Hell-Volhard-Zelinsky reaction conditions. qorganica.commasterorganicchemistry.comyoutube.comuni.lureddit.comreddit.com This introduces a halogen atom at the α-position, creating a valuable intermediate for further nucleophilic substitution reactions.

| Reaction | Reagents and Conditions | Product |

| Ketone Reduction to Alcohol | NaBH4 or LiAlH4 | 4-(3-chlorophenyl)-4-hydroxybutanoic acid |

| Ketone Reduction to Methylene (B1212753) | Zn(Hg), HCl (Clemmensen) or H2NNH2, KOH (Wolff-Kishner) | 4-(3-chlorophenyl)butanoic acid |

| α-Halogenation | Br2, PBr3 (Hell-Volhard-Zelinsky) | 3-Bromo-4-(3-chlorophenyl)-4-oxobutanoic acid |

Modifications of the Chlorophenyl Ring and its Influence on Reactivity

The chlorophenyl ring can undergo electrophilic aromatic substitution reactions, although the presence of the deactivating chloro and acyl substituents influences the position and feasibility of these reactions. The chloro group is an ortho-, para-director, while the acyl group is a meta-director. Their combined effect will direct incoming electrophiles to specific positions on the aromatic ring.

Electrophilic Aromatic Substitution: Reactions such as nitration can introduce further functionality to the aromatic ring. Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to introduce a nitro group onto the ring. The position of substitution will be governed by the directing effects of the existing substituents. For example, nitration of the related 3-(4-chlorophenyl)-2-methylquinazolin-4-one resulted in the formation of 3-(4'-chloro-3'-nitrophenyl)-2-methyl-6-nitro-quinazolin-4-one, indicating that nitration can occur on the chlorophenyl ring. researchgate.net

Nucleophilic Aromatic Substitution: The chlorine atom on the phenyl ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) unless activated by strongly electron-withdrawing groups in the ortho and/or para positions. In the case of this compound, the acyl group is in the meta position relative to the chlorine, and thus provides only weak activation. Therefore, forcing conditions (high temperature and pressure) or the use of a strong nucleophile would likely be required to displace the chlorine atom with nucleophiles such as ammonia, amines, or alkoxides.

The reactivity of the chlorophenyl ring is a critical factor in the design of synthetic routes to more complex derivatives. The electronic effects of the substituents play a significant role in determining the outcome of further chemical transformations.

Intramolecular Cyclization Reactions and Their Mechanistic Insights

The bifunctional nature of this compound, possessing both a ketone and a carboxylic acid, makes it an excellent precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions.

One of the most important applications is the synthesis of pyridazinone derivatives. Reaction of this compound with hydrazine (B178648) hydrate (B1144303) leads to the formation of 6-(3-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one. lookchem.com The reaction proceeds through the initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the carboxylic acid carbonyl, leading to cyclization and dehydration. These pyridazinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govthieme-connect.denih.gov

Another key intramolecular cyclization is the formation of a furanone ring. The reduction of the ketone to a hydroxyl group, forming 4-(3-chlorophenyl)-4-hydroxybutanoic acid, sets the stage for an acid-catalyzed intramolecular esterification (lactonization). This reaction yields 5-(3-chlorophenyl)dihydrofuran-2(3H)-one. mdpi.com The mechanism involves the protonation of the carboxylic acid, making it more electrophilic for the intramolecular attack by the hydroxyl group.

| Starting Material | Reagents and Conditions | Cyclized Product | Heterocyclic Ring |

| This compound | Hydrazine hydrate, heat | 6-(3-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one | Pyridazinone |

| 4-(3-chlorophenyl)-4-hydroxybutanoic acid | Acid catalyst, heat | 5-(3-chlorophenyl)dihydrofuran-2(3H)-one | Furanone (Lactone) |

Synthesis of Structurally Related Derivatives and Analogues for Research Purposes

The core structure of this compound has been utilized as a scaffold for the synthesis of a multitude of derivatives and analogues for various research purposes, particularly in the field of medicinal chemistry.

The pyridazinone derivatives mentioned in the previous section are a prime example. By varying the substituents on the pyridazinone ring or the phenyl ring, libraries of compounds have been synthesized and evaluated for their biological activities, including anti-inflammatory and anticancer properties. nih.gov For instance, the synthesis of 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one has been reported, and its cytotoxic and anti-inflammatory activities have been studied. nih.gov

Furthermore, the reaction of related 4-oxo-butanoic acid derivatives with various nitrogen-containing nucleophiles has led to the synthesis of a diverse range of heterocyclic systems. For example, reaction with hydrazines can lead to pyridazinones, while reactions with other binucleophiles can result in the formation of other heterocyclic rings. nih.govbldpharm.com

The synthesis of isoxazole derivatives has also been reported, starting from a brominated chalcone (B49325) precursor which can be conceptually derived from a condensation reaction involving a substituted acetophenone and a substituted benzaldehyde. The synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole highlights the utility of related structures in building more complex heterocyclic systems. wpmucdn.com

The development of these derivatives is often driven by the search for new therapeutic agents. The structural modifications aim to enhance potency, selectivity, and pharmacokinetic properties. The this compound framework provides a versatile starting point for the exploration of chemical space in drug discovery programs.

Biological Activity and Pharmacological Research of 4 3 Chlorophenyl 4 Oxobutanoic Acid and Its Derivatives

Enzyme Inhibition Studies and Molecular Mechanisms

The structural framework of 4-(3-Chlorophenyl)-4-oxobutanoic acid has served as a basis for the development of various enzyme inhibitors. Researchers have modified this scaffold to target several key enzymes involved in distinct metabolic and signaling pathways.

Inhibition of Kynurenine-3-hydroxylase (KMO) and Related Pathways

Kynurenine-3-monooxygenase (KMO), previously known as kynurenine-3-hydroxylase, is a critical enzyme at a branching point of the kynurenine (B1673888) pathway, which is the primary route for tryptophan metabolism. nih.govnih.gov The inhibition of KMO is a significant therapeutic strategy because it can shift the pathway away from producing neurotoxic metabolites, such as 3-hydroxykynurenine (3-HK) and quinolinic acid, and towards the production of the neuroprotective metabolite, kynurenic acid (KYNA). nih.gov An imbalance in this pathway and the overproduction of toxic metabolites have been implicated in various neurodegenerative diseases. nih.govnih.gov

Derivatives of 4-phenyl-4-oxo-butanoic acid have been identified as a notable class of KMO inhibitors. nih.gov A structure-activity relationship (SAR) study led to the development of potent inhibitors, with research highlighting that modifications to the butanoic acid side-chain are crucial for activity. nih.gov

Key findings in this area include:

4-Aryl-2-hydroxy-4-oxobut-2-enoic acids , which are derivatives, have been described as some of the most potent inhibitors of KMO disclosed to date. nih.gov

Specifically, compounds such as methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate and 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoic acid have been shown to prevent the interferon-gamma-induced synthesis of the neurotoxin quinolinic acid in primary cultures of human peripheral blood monocyte-derived macrophages. nih.gov

Other potent derivatives include 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid , which emerged as highly interesting compounds from SAR studies. nih.gov

| Compound Name | Derivative Class | Observed Activity | Reference |

|---|---|---|---|

| Methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate | 4-Aryl-2-hydroxy-4-oxobut-2-enoic acid ester | Potent KMO inhibitor; prevents quinolinic acid synthesis. | nih.gov |

| 4-(3-Chlorophenyl)-2-hydroxy-4-oxobut-2-enoic acid | 4-Aryl-2-hydroxy-4-oxobut-2-enoic acid | Potent KMO inhibitor; prevents quinolinic acid synthesis. | nih.gov |

| 2-Hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | 4-Phenyl-4-oxo-butanoic acid derivative | Identified as a highly interesting KMO inhibitor. | nih.gov |

| 2-Benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid | 4-Phenyl-4-oxo-butanoic acid derivative | Identified as a highly interesting KMO inhibitor. | nih.gov |

Urease Enzyme Inhibition Potentials

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamic acid, leading to a significant increase in local pH. nih.gov This activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, and is associated with conditions like peptic ulcers, stomach cancer, and pyelonephritis. nih.govnih.gov Consequently, the inhibition of urease is a valuable therapeutic approach for treating infections caused by ureolytic bacteria.

Research into urease inhibitors has shown that molecules containing a chlorophenyl group can exhibit significant inhibitory activity. While studies may not always originate from the this compound scaffold directly, the recurring presence of the chlorophenyl moiety in potent inhibitors is noteworthy.

Notable findings include:

A series of 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives were synthesized and showed excellent in vitro urease inhibitory activity, with many compounds being significantly more potent than the standard inhibitor, thiourea.

The position of substituents on the aryl ring was found to be critical for potent activity in these thiosemicarbazide (B42300) derivatives.

In another study on mixed ester/amide-based derivatives, a 2-chloro-substituted phenyl ring was found to play an essential role in the inhibition of jack bean urease activity. nih.gov

The compound N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) pentanamide was also identified as an effective antibacterial agent against S. aureus, a species which can exhibit urease activity.

| Compound/Derivative Class | IC₅₀ Value (μM) | Standard Inhibitor (Thiourea) IC₅₀ (μM) | Reference |

|---|---|---|---|

| 1-[(4'-Chlorophenyl)carbonyl]-4-(phenyl)thiosemicarbazide | 21.25 ± 0.13 | ||

| 1-[(4'-Chlorophenyl)carbonyl]-4-(4-methylphenyl)thiosemicarbazide | 21.25 ± 0.13 | ||

| 1-[(4'-Chlorophenyl)carbonyl]-4-(2-nitrophenyl)thiosemicarbazide | 21.25 ± 0.13 | ||

| 1-[(4'-Chlorophenyl)carbonyl]-4-(2-chloro-5-nitrophenyl)thiosemicarbazide | 21.25 ± 0.13 |

Glycosidase and Glucuronidase Inhibition

α-Glucosidase is an enzyme that plays a crucial role in carbohydrate metabolism by breaking down complex carbohydrates into glucose. Inhibitors of this enzyme are important in managing type 2 diabetes mellitus as they can delay glucose absorption and lower postprandial blood glucose levels. β-Glucuronidase is another glycosidase that can impact human health, notably by deconjugating drug metabolites in the gut, which can lead to toxicity.

Derivatives containing the chlorophenyl structural motif have been investigated for their potential to inhibit these enzymes.

A study on novel 3-amino-2,4-diarylbenzo nih.govimidazo[1,2-a]pyrimidines revealed that derivatives featuring a 4-chlorophenyl group exhibited good to excellent inhibitory activities against Saccharomyces cerevisiae α-glucosidase.

In a separate investigation, 2-[3-(benzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govthiazin-2-yl]-N-(3-chlorophenyl)acetamide was synthesized and identified as a potent α-glucosidase inhibitor, with an IC₅₀ value lower than the standard drug, acarbose.

Heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide also demonstrated significant anti-α-glucosidase activity. nih.gov

| Compound/Derivative Class | Target Enzyme | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| 3-Amino-2-(4-chlorophenyl)-4-phenylbenzo nih.govimidazo[1,2-a]pyrimidine | Yeast α-glucosidase | 26.7 ± 0.28 | |

| 2-[3-(Benzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govthiazin-2-yl]-N-(3-chlorophenyl)acetamide | α-Glucosidase | 30.65 ± 0.98 | |

| 2-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetyl}-4-(4-chlorophenyl)thiosemicarbazide | α-Glucosidase | 3.41 ± 0.16 | nih.gov |

| 5-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]methyl}-4-(1-piperidino)methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | α-Glucosidase | 4.36 ± 0.10 | nih.gov |

Factor Inhibiting Hypoxia-Inducible Factor-α (FIH) Inhibition

Factor Inhibiting Hypoxia-inducible factor (FIH) is an oxygen-sensing enzyme that, along with prolyl hydroxylases (PHDs), regulates the stability and activity of Hypoxia-Inducible Factors (HIFs). HIFs are transcription factors that control cellular responses to low oxygen levels (hypoxia), a condition often found in solid tumors. By hydroxylating HIF-α subunits, FIH acts as a negative regulator of the hypoxic response.

The inhibition of FIH is being explored as a potential therapeutic strategy. Research has shown that certain classes of molecules can inhibit FIH. One study reported that cyclic beta-oxocarboxylic acids can inhibit FIH by ligating to the iron atom in the enzyme's active site. As this compound is a keto-carboxylic acid, this finding suggests that its structural class has the potential for FIH inhibition. However, specific studies investigating this compound or its direct derivatives as FIH inhibitors are not extensively documented in the available scientific literature.

Antimicrobial and Antiviral Activity Investigations

The development of new antimicrobial agents is a critical area of pharmaceutical research. The core structure of 4-oxobutanoic acid derivatives has been utilized in the synthesis of novel compounds with potential antibacterial efficacy.

Antibacterial Efficacy Against Pathogenic Strains

Derivatives of chlorophenyl-oxobutanoic acid have been synthesized and tested for their activity against various pathogenic bacteria.

A study involving the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrine (B355649) produced 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl) butanoic acid . This compound, along with other heterocyclic derivatives synthesized from it, was screened for antimicrobial activity.

Several of these new compounds demonstrated moderate to high activity against both Gram-positive and Gram-negative bacterial strains. For example, a pyridazine (B1198779) derivative (compound 10 in the study) and a thienopyrimidine derivative (compound 12a) showed high activity against the tested Gram-negative strains.

In another study, N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide showed a high degree of inhibition against a panel of bacteria including Klebsiella pneumoniae, Staphylococcus aureus, Shigella dysenteriae, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pneumoniae, and Proteus vulgaris. nih.gov

Furthermore, the 1,3,4-oxadiazole (B1194373) derivative N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) pentanamide was found to have potent antibacterial activity against seven different strains of S. aureus, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/ml.

| Compound/Derivative | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl) butanoic acid | Gram-positive & Gram-negative strains | High to Moderate | |

| 6-(3,4-Dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydro-3(2H)-pyridazinone derivative (Compound 10) | Gram-negative strains | High | |

| Thienopyrimidine derivative (Compound 12a) | Gram-negative strains | High | |

| N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide | K. pneumoniae, S. aureus, E. coli, P. aeruginosa | High | nih.gov |

| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) pentanamide | Staphylococcus aureus (multiple strains) | Potent (MIC 4-32 μg/ml) |

Antifungal Efficacy Against Fungal Pathogens

Derivatives of 4-oxobutanoic acid have been investigated for their potential as antifungal agents. Research into compounds structurally related to this compound, such as those derived from 4-(3,4-dichlorophenyl)-4-oxobutanoic acid, has shown notable antifungal activity. researchgate.netmdpi.com For instance, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrine yields 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid, which serves as a precursor for various heterocyclic compounds. researchgate.netmdpi.com Subsequent modifications of this butanoic acid derivative have produced new heterocyclic compounds that demonstrated activity against various fungal pathogens. researchgate.netmdpi.com

In a broader context, other classes of compounds incorporating a butanoic acid framework or similar structures have also been evaluated. Chalcone (B49325) derivatives, for example, have been screened against a range of nine different plant fungi, with some compounds exhibiting excellent antifungal activity. arabjchem.org Specifically, certain chalcone derivatives showed significant bioactivity against Botrytis cinerea (BC) and Rhizoctonia solani (RS). arabjchem.org Similarly, studies on metabolites from Acrocarpospora punica led to the isolation of compounds, some of which possessed mild to moderate antifungal activity against Aspergillus niger, Penicillium italicum, Candida albicans, and Saccharomyces cerevisiae. nih.gov

Table 1: Antifungal Activity of Selected Chalcone Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | Target Fungi | Efficacy | Source |

|---|---|---|---|

| B4 | Botrytis cinerea (BC) | EC₅₀ = 8.91 µg/mL | arabjchem.org |

| B4 | Rhizoctonia solani (RS) | EC₅₀ = 18.10 µg/mL | arabjchem.org |

| D2 | Rhizoctonia solani (RS) | EC₅₀ = 20.18 µg/mL | arabjchem.org |

Antiviral Potency and Inhibition of Viral Replication

The antiviral potential of compounds related to 4-oxobutanoic acid has been explored through various derivatives. A set of synthetic 4-oxoquinoline-3-carboxamide derivatives were tested for their activity against Bovine herpesvirus type 5 (BoHV-5). nih.gov One compound, designated 4h, was identified as particularly promising, exhibiting a 50% effective concentration (EC₅₀) of 6.0 µM and a selectivity index (SI) of 206. nih.gov Time-of-addition studies indicated that this compound significantly inhibited virus yield after the initial 2 hours of infection. nih.gov The antiviral effect of compound 4h was found to be more prominent than that of acyclovir, suggesting it could be a promising molecule for further anti-BoHV-5 drug development. nih.gov

Other research has focused on different structural derivatives. Two series of 6-(1,2,3-triazolyl)-2,3-dibenzyl-L-ascorbic acid derivatives were synthesized and evaluated for their antiviral activity against a wide range of viruses. nih.gov Within these series, a p-methoxyphenyl-substituted derivative (10g) showed specific potential against cytomegalovirus (CMV). nih.gov Additionally, aliphatic-substituted derivatives (8l and 8m) demonstrated the most potent, though relatively non-specific, activity against varicella-zoster virus (VZV). nih.gov

Table 2: Antiviral Activity of 4-Oxoquinoline Derivatives against BoHV-5 This table is interactive. You can sort and filter the data.

| Compound | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| 4h | 1,239 ± 5.5 | 6.0 ± 1.5 | 206 | nih.gov |

| 4j | 35 ± 2 | 24 ± 7.0 | 1.4 | nih.gov |

| 4k | 55 ± 2 | 24 ± 5.1 | 2.9 | nih.gov |

Anti-inflammatory Properties and Related Biological Pathways

Derivatives of 4-oxobutanoic acid are recognized for their anti-inflammatory potential. Research into novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives has demonstrated both analgesic and anti-inflammatory activities. researchgate.net Similarly, studies on 2,4-dioxobutanoic acid hydrazine (B178648) derivatives identified compounds with anti-inflammatory activity comparable to or, in one case, greater than the non-steroidal anti-inflammatory drug (NSAID) nimesulide (B1678887) during the first and third hours of experimentation. ogarev-online.ru

A particularly potent derivative, 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid (flobufen), has been noted for its pronounced anti-inflammatory and immunomodulatory effects. nih.gov This compound acts as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. nih.govnih.gov The development of multi-target anti-inflammatory agents that inhibit both COX and 5-LOX is a strategy to achieve a better safety profile compared to traditional NSAIDs. nih.gov Oxindole-based derivatives have also been synthesized and evaluated, with several compounds showing potent anti-inflammatory activity by inhibiting edema by up to 100%. nih.gov The anti-inflammatory effects of these varied derivatives are often linked to their ability to inhibit pro-inflammatory enzymes and modulate immune responses. nih.govnih.gov

Anticancer and Cytotoxic Evaluations in Cell Line Models

The cytotoxic potential of 4-oxobutanoic acid derivatives against cancer cells has been a subject of significant research. Studies on 1,3,4-oxadiazole derivatives, for example, have shown their potential as anticancer agents through mechanisms such as the inhibition of STAT3, a protein linked to cancer cell proliferation, differentiation, and apoptosis. nih.gov One compound in this class, 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (3e), was particularly effective against the MDA-MB-231 breast adenocarcinoma cell line. nih.gov

Other research has explored different derivatives. Organotin(IV) carboxylates derived from 4-chlorophenoxyacetic acid have demonstrated dose-dependent cytotoxic effects against the A549 lung cancer cell line. scienceopen.com In another study, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their anticancer activities. mdpi.com Several of these compounds were able to reduce the viability of A549 cells by 50% and suppress their migration. mdpi.com Specifically, compound 29, which features a 4-NO₂ substitution, showed favorable anticancer activity, reducing A549 cell viability to 31.2%. mdpi.com Furthermore, derivatives of 2-thioxoimidazolidin-4-one have been shown to possess antiproliferative activity against liver (HepG-2) and colon (HCT-116) cancer cell lines, with some compounds inducing cell cycle arrest and apoptosis. nih.gov

Table 3: Cytotoxicity of Selected Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Compound ID | Cell Line | Activity | Source |

|---|---|---|---|---|

| 1,3,4-Oxadiazole | 3e | MDA-MB-231 | 23.8% viability at 50 µM | nih.gov |

| (4-hydroxyphenyl)amino)propanoic acid | 29 | A549 | Reduced viability to 31.2% | mdpi.com |

| 2-thioxoimidazolidin-4-one | 7 | HepG-2 | IC₅₀ = 74.21 μg/ml | nih.gov |

Analgesic Activity Investigations of 4-Oxobutanoic Acid Derivatives

The analgesic properties of 4-oxobutanoic acid derivatives have been confirmed in several studies. Novel derivatives of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid were synthesized and found to possess significant analgesic and anti-inflammatory activities. researchgate.net Research on hydrazine derivatives of 2,4-dioxobutanoic acids also identified four compounds with analgesic activity comparable to that of nimesulide in a "hot plate" test in mice. ogarev-online.ru

Further investigations into oxindole (B195798) conjugates revealed potent analgesic effects, with some compounds affording 100% protection in the acetic acid-induced writhing test, a common model for evaluating analgesia. nih.gov Additionally, the development of dipharmacophore compounds, which combine moieties from two different drugs, has yielded promising results. vladmiva.rurrpharmacology.ru The administration of compounds linking nebracetam (B40111) with NSAIDs like ibuprofen (B1674241) and mefenamic acid resulted in a statistically significant analgesic action in both the acetic acid writhing test and the hot plate test. vladmiva.rurrpharmacology.ru These studies highlight a clear relationship between the chemical structure of these derivatives and their biological effectiveness as analgesics. ogarev-online.ru

Molecular Docking Studies and Ligand-Target Interactions

Molecular docking is a computational method used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein receptor. researchgate.net This technique is crucial in drug design for estimating binding affinity and understanding interactions at the active site. researchgate.net

Molecular docking studies have been extensively used to elucidate the mechanism of action for various derivatives related to 4-oxobutanoic acid. For instance, docking studies of 4-chlorophenylquinazoline-4-[3H]-one derivatives against the cyclooxygenase-2 (COX-2) enzyme (PDB code: 3LN1) showed that the synthesized compounds had lower Rerank Score (RS) values (-105.65 to -122.54) than the standard inhibitor, celecoxib, indicating stable and potentially high-activity molecular bonds. impactfactor.org

In another study, organotin(IV) carboxylates were docked against various biological targets. scienceopen.com Complex 3, a derivative of 4-chlorophenoxyacetic acid, showed an intercalation binding mode with DNA and also interacted with tubulin, suggesting multiple potential mechanisms for its anticancer activity. scienceopen.com Docking of 1,3,4-oxadiazole derivatives with the GABAA receptor (PDB ID: 4COF) revealed that many test compounds had better MolDock scores than the standard drugs ethosuximide (B1671622) and carbamazepine. researchgate.net These compounds also showed a high number of hydrogen bond interactions with key amino acid residues in the receptor's binding site. researchgate.net Similarly, docking of 1,3,4-oxadiazole derivatives with the coagulation Factor Xa receptor showed significant binding, with one ligand (3i) achieving a high score based on shape complementarity principles and exhibiting hydrophobic interactions with key residues. nih.gov These computational predictions provide valuable insights into the ligand-target interactions that underpin the observed biological activities and guide the development of more potent therapeutic agents.

Table 4: Molecular Docking Scores of Selected Derivative Classes This table is interactive. You can sort and filter the data.

| Derivative Class | Target Protein (PDB ID) | Top Score/Metric | Standard Drug/Ligand Score | Source |

|---|---|---|---|---|

| 4-chlorophenylquinazoline-4-[3H]-ones | COX-2 (3LN1) | RS: -122.54 kcal/mol | Higher than Celecoxib | impactfactor.org |

| 1,3,4-Oxadiazoles | GABAA Receptor (4COF) | MolDock Score: -102.653 | Ethosuximide: -50.6357 | researchgate.net |

| 1,3,4-Oxadiazoles | Factor Xa | Score: 5612 | RPR200095: 5192 | nih.gov |

| Organotin(IV) Carboxylates | DNA | Docking Score: 03.6005 | - | scienceopen.com |

Elucidation of Protein-Ligand Interaction Mechanisms and Modes

The biological activity of this compound and its derivatives is intrinsically linked to their ability to interact with specific protein targets. Understanding these interactions at a molecular level is crucial for rational drug design and the optimization of lead compounds. Computational methods, such as molecular docking and molecular dynamics simulations, have become indispensable tools for elucidating the binding modes of these ligands within the active sites of their target enzymes.

One of the key targets identified for derivatives of 4-aryl-4-oxobutanoic acid is succinate (B1194679) dehydrogenase (SDH) , a vital enzyme in the mitochondrial electron transport chain. Molecular docking studies have provided insights into the specific interactions that govern the binding of these inhibitors. For instance, in a study of succinate dehydrogenase inhibitors featuring a 3-chlorophenyl group, the docking analysis revealed a distinct binding mode. The 3-chlorophenyl moiety was found to engage in a CH-π interaction with the tryptophan residue Trp-206 and a Cl-π interaction with the tyrosine residue Tyr-128 of the enzyme. These types of non-covalent interactions are critical for the affinity and specificity of the inhibitor.

Another important class of enzymes targeted by derivatives of 4-aryl-4-oxobutanoic acid is the calpain family of proteases. nih.gov These enzymes are implicated in a variety of cellular processes, and their dysregulation is associated with several disease states. For 4-aryl-4-oxobutanoic acid amides, which have been investigated as calpain inhibitors, the interaction mechanism is thought to involve the "warhead" region of the molecule, which is the reactive portion that covalently or non-covalently interacts with the active site of the enzyme. nih.gov The aryl group, in this case, the 3-chlorophenyl substituent, plays a significant role in orienting the molecule within the binding pocket and establishing favorable interactions with the surrounding amino acid residues.

The elucidation of these protein-ligand interactions is often complemented by biophysical techniques such as X-ray crystallography, which can provide a static, high-resolution picture of the ligand-protein complex. However, computational approaches offer a dynamic view of the binding process and can predict the binding affinities of novel derivatives, thereby guiding synthetic efforts.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic understanding of how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, SAR studies have been instrumental in identifying key structural features that determine their potency and selectivity as enzyme inhibitors.

These studies typically involve the synthesis of a series of analogues where specific parts of the molecule are systematically modified, and the resulting compounds are then evaluated for their biological activity. The data generated from these assays allow for the establishment of clear relationships between chemical structure and inhibitory potency.

As inhibitors of succinate dehydrogenase , carboxamide derivatives of 4-oxobutanoic acids have been a major focus. nih.gov The SAR for these compounds can be broken down by considering the different components of the molecular scaffold:

The Aryl Ring: The substitution pattern on the phenyl ring is a critical determinant of activity. The presence and position of substituents like the chloro group in this compound significantly impact binding affinity. The 3-chloro substitution, as seen in the parent compound, has been shown to be favorable in certain contexts, likely due to its ability to participate in specific interactions within the enzyme's active site, as suggested by docking studies.

The Butanoic Acid Chain: Modifications to the four-carbon chain can influence the compound's flexibility and its ability to adopt the optimal conformation for binding.

The Carboxylic Acid/Amide Group: The terminal functional group is crucial for interaction with the target enzyme. For instance, in the case of calpain inhibitors, converting the carboxylic acid to a primary amide has been shown to be a key factor in achieving potent inhibition. nih.gov

A study on 4-aryl-4-oxobutanoic acid amides as calpain inhibitors revealed important SAR insights. nih.gov It was found that a compound bearing a 2-methoxymethoxy group on the phenyl ring and a primary amide at the terminus of the butanoic acid chain was a potent inhibitor of µ-calpain. nih.gov This highlights the importance of both the substitution on the aromatic ring and the nature of the "warhead" group in determining inhibitory activity.

The following interactive data table summarizes the general SAR findings for derivatives of 4-aryl-4-oxobutanoic acid against different enzyme targets.

| Enzyme Target | Molecular Scaffold | Favorable Substituents/Modifications | General SAR Observations |

| Succinate Dehydrogenase | 4-Aryl-4-oxobutanoic acid carboxamides | 3-Chloro on the phenyl ring | The nature and position of substituents on the aryl ring are critical for binding affinity. The carboxamide moiety is a key interacting group. nih.gov |

| Calpain | 4-Aryl-4-oxobutanoic acid amides | 2-Methoxymethoxy on the phenyl ring, primary amide | The "warhead" amide group is crucial for inhibitory activity. Substituents on the aryl ring modulate potency. nih.gov |

These SAR studies provide a roadmap for the design of more potent and selective inhibitors. By understanding which structural modifications lead to enhanced activity, medicinal chemists can rationally design new compounds with improved pharmacological profiles.

Advanced Analytical and Methodological Developments for 4 3 Chlorophenyl 4 Oxobutanoic Acid Research

Chromatographic Separation and Purity Assessment Methodologies

Chromatography is a cornerstone technique for the separation, identification, and purification of chemical compounds. iitg.ac.in The effectiveness of chromatographic separation hinges on the differential partitioning of a compound between a stationary phase and a mobile phase. iitg.ac.in For 4-(3-Chlorophenyl)-4-oxobutanoic acid, both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are invaluable tools for purity assessment and reaction monitoring.

Thin-Layer Chromatography (TLC):

TLC is a rapid, cost-effective, and widely used technique for the qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity. youtube.com A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina. orgchemboulder.com The plate is then placed in a sealed chamber with a solvent system (the mobile phase), which moves up the plate by capillary action. orgchemboulder.comchemistryhall.com